molecular formula C15H18FN3O4S3 B2378284 5-ethyl-N-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)thiophene-2-sulfonamide CAS No. 2034454-96-9

5-ethyl-N-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)thiophene-2-sulfonamide

Cat. No.: B2378284
CAS No.: 2034454-96-9
M. Wt: 419.5
InChI Key: IQBVRAZWYBWPFH-UHFFFAOYSA-N
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Description

5-ethyl-N-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)thiophene-2-sulfonamide is a compound that sits at the intersection of various fields of chemistry. Its structure, which integrates diverse functional groups, provides a foundation for intriguing chemical properties and reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-ethyl-N-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)thiophene-2-sulfonamide typically involves a multi-step process. Key steps often include:

  • Formation of the 6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol intermediate.

  • Coupling this intermediate with an ethylated thiophene-2-sulfonamide via a nucleophilic substitution reaction.

  • Final product purification by recrystallization or chromatography.

Industrial Production Methods: Industrial-scale synthesis may leverage continuous flow chemistry to improve yield and reduce reaction times. This technique is valuable for scaling up the production while maintaining the quality and consistency of the compound.

Chemical Reactions Analysis

Types of Reactions:

  • Oxidation: The sulfonamide and thiophene groups can undergo oxidative processes under strong oxidizing agents.

  • Reduction: The nitro and sulfone functionalities are susceptible to reduction reactions, possibly using reducing agents like hydrazine or palladium on carbon.

  • Substitution: The compound can engage in electrophilic and nucleophilic substitutions, particularly at positions adjacent to electron-withdrawing groups.

Common Reagents and Conditions:

  • Oxidation: Hydrogen peroxide, potassium permanganate

  • Reduction: Hydrazine, palladium on carbon

  • Substitution: Alkyl halides, nucleophiles like thiols or amines

Major Products: The products of these reactions vary significantly but can include sulfoxides, sulfonic acids, and various substituted derivatives.

Scientific Research Applications

Chemistry: This compound’s distinct structure makes it a versatile reagent in synthetic organic chemistry, facilitating the development of novel materials.

Biology: In biological research, the compound might be explored for its interactions with various biomolecules, aiding in the study of enzyme mechanisms or cellular pathways.

Medicine: Potentially, the compound could serve as a lead in drug discovery programs aimed at treating diseases where sulfonamides have shown efficacy, such as bacterial infections or certain cancers.

Industry: It has applications in the development of advanced materials, including dyes, pigments, and potentially conductive polymers.

Mechanism of Action

The compound operates by targeting specific molecular pathways. For example, the thiadiazole ring system can interact with enzymatic active sites, inhibiting their function. The sulfonamide group might also bind to receptors, modulating their activity. These interactions can disrupt normal biological processes, providing therapeutic effects in some cases.

Comparison with Similar Compounds

  • 5-ethyl-N-(2-(6-chloro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)thiophene-2-sulfonamide

  • 5-ethyl-N-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]oxadiazol-1(3H)-yl)ethyl)thiophene-2-sulfonamide

Each of these related compounds offers slight variations in properties and reactivity due to changes in the functional groups attached.

There you go, an in-depth look into 5-ethyl-N-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)thiophene-2-sulfonamide. What caught your interest about this compound?

Properties

IUPAC Name

5-ethyl-N-[2-(5-fluoro-1-methyl-2,2-dioxo-2λ6,1,3-benzothiadiazol-3-yl)ethyl]thiophene-2-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18FN3O4S3/c1-3-12-5-7-15(24-12)25(20,21)17-8-9-19-14-10-11(16)4-6-13(14)18(2)26(19,22)23/h4-7,10,17H,3,8-9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQBVRAZWYBWPFH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(S1)S(=O)(=O)NCCN2C3=C(C=CC(=C3)F)N(S2(=O)=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18FN3O4S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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